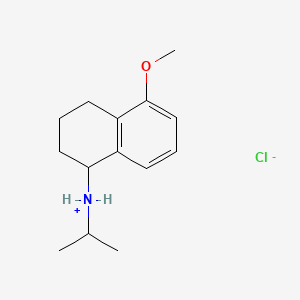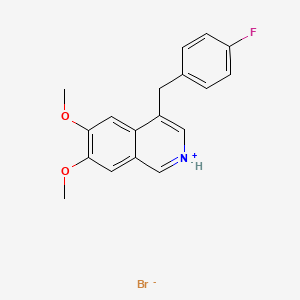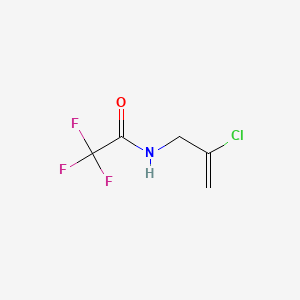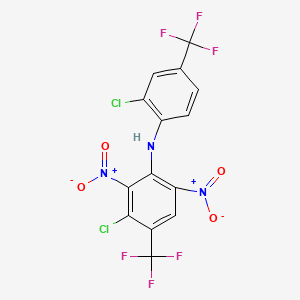
3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of multiple halogen and nitro groups. This compound is notable for its unique chemical structure, which includes both chloro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable aromatic precursor, followed by halogenation and subsequent coupling reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of nitro and halogen groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, altering the compound’s reactivity and properties.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitroaniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 2,6-Dinitro-4-(trifluoromethyl)aniline
Uniqueness
What sets 3-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2,6-dinitro-4-(trifluoromethyl)aniline apart from similar compounds is the combination of its multiple functional groups, which confer unique reactivity and stability. This makes it particularly valuable for specialized applications where such properties are required.
属性
CAS 编号 |
133229-83-1 |
|---|---|
分子式 |
C14H5Cl2F6N3O4 |
分子量 |
464.1 g/mol |
IUPAC 名称 |
3-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H5Cl2F6N3O4/c15-7-3-5(13(17,18)19)1-2-8(7)23-11-9(24(26)27)4-6(14(20,21)22)10(16)12(11)25(28)29/h1-4,23H |
InChI 键 |
AJCZDDUUXXCMCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



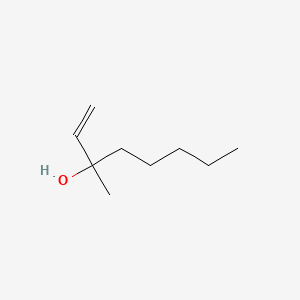
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)

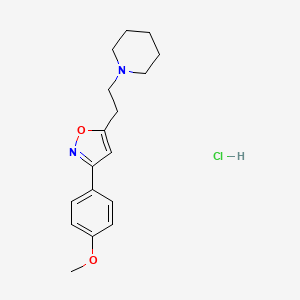
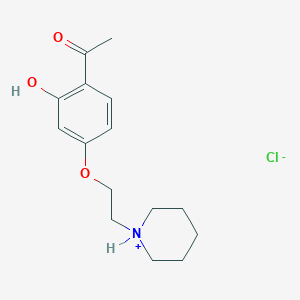


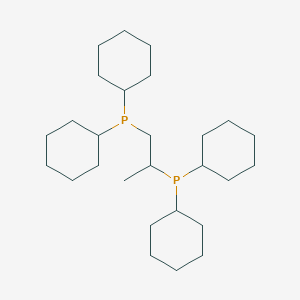
![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
